molecular formula C7H7N3O4 B3062995 1-Hydroxy-3-(4-nitrophenyl)urea CAS No. 53731-88-7

1-Hydroxy-3-(4-nitrophenyl)urea

Katalognummer B3062995
CAS-Nummer: 53731-88-7
Molekulargewicht: 197.15 g/mol
InChI-Schlüssel: DXBVARSUKIUCDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-hydroxy-3-(4-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxy group and a nitrophenyl group attached to the urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-hydroxy-3-(4-nitrophenyl)urea can be synthesized through the reaction of 4-nitrophenyl isocyanate with hydroxylamine. The reaction typically takes place in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain a pure compound .

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where the reaction between 4-nitrophenyl isocyanate and hydroxylamine is carried out under controlled conditions. The process is optimized for high yield and purity, and the product is purified using industrial-scale purification techniques such as distillation or crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

1-hydroxy-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used to substitute the hydroxy group under basic or acidic conditions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-hydroxy-3-(4-nitrophenyl)urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to prepare various urea derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its biological activity.

    Industry: Employed in the production of agrochemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 1-hydroxy-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can affect the activity of enzymes or receptors, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-hydroxy-3-(4-nitrophenyl)urea is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing a versatile platform for further chemical modifications .

Eigenschaften

CAS-Nummer

53731-88-7

Molekularformel

C7H7N3O4

Molekulargewicht

197.15 g/mol

IUPAC-Name

1-hydroxy-3-(4-nitrophenyl)urea

InChI

InChI=1S/C7H7N3O4/c11-7(9-12)8-5-1-3-6(4-2-5)10(13)14/h1-4,12H,(H2,8,9,11)

InChI-Schlüssel

DXBVARSUKIUCDK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1NC(=O)NO)[N+](=O)[O-]

Andere CAS-Nummern

53731-88-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.